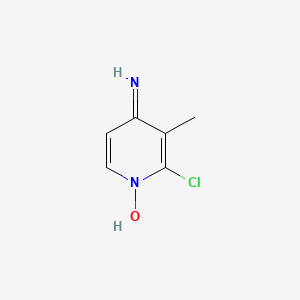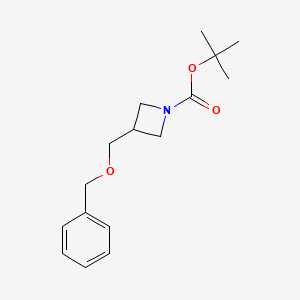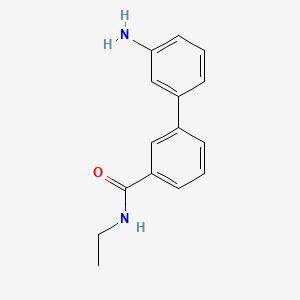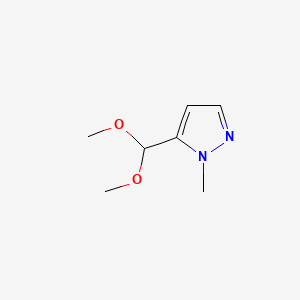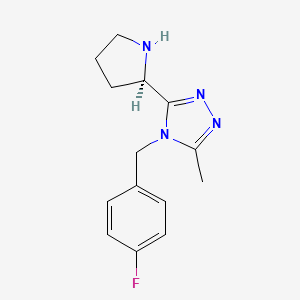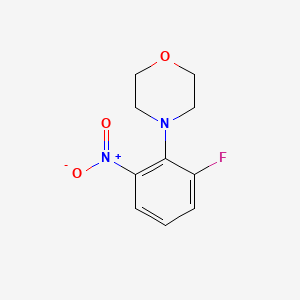
4-(2-氟-6-硝基苯基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-6-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11O3N2F It is a derivative of morpholine, where the morpholine ring is substituted with a 2-fluoro-6-nitrophenyl group
科学研究应用
4-(2-Fluoro-6-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Biochemical Pathways
4-(2-Fluoro-6-nitrophenyl)morpholine is known to be a reactant in the synthesis of 5-substituted oxazolidinone derivatives . These derivatives have high antimicrobial activity, indicating that this compound may play a role in the biochemical pathways related to antimicrobial action.
Result of Action
It’s known that this compound is a key intermediate in the synthesis of linezolid , a highly effective pharmaceutical used against a wide class of Gram-positive pathogens. This suggests that the compound may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Fluoro-6-nitrophenyl)morpholine. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, it’s recommended that this compound be stored in a dry environment at 2-8°C to maintain its stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine typically involves the nucleophilic substitution reaction of 2-fluoro-6-nitroaniline with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Types of Reactions:
Oxidation: The nitro group in 4-(2-Fluoro-6-nitrophenyl)morpholine can undergo reduction reactions to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield 4-(2-Fluoro-6-aminophenyl)morpholine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products:
Reduction: 4-(2-Fluoro-6-aminophenyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
相似化合物的比较
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 3-Fluoro-2-nitrophenol
- 2-(2,6-Difluorophenyl)morpholine hydrochloride
Comparison: 4-(2-Fluoro-6-nitrophenyl)morpholine is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.
属性
IUPAC Name |
4-(2-fluoro-6-nitrophenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-2-1-3-9(13(14)15)10(8)12-4-6-16-7-5-12/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPOFXBMBJKJJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
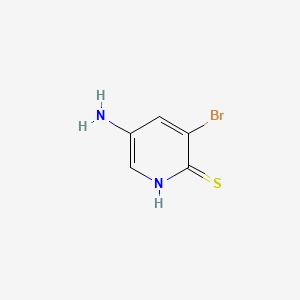
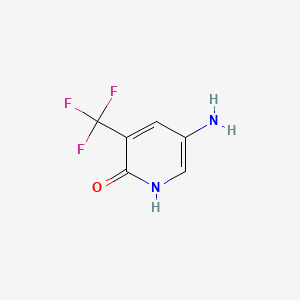
![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)
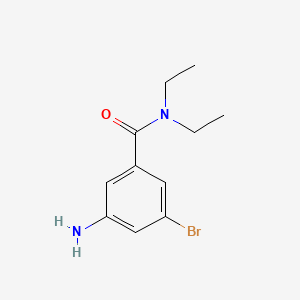

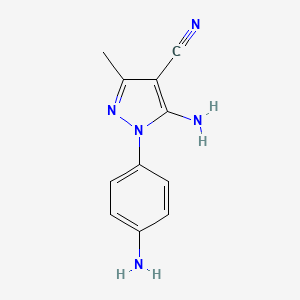
![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)
![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)
